![molecular formula C23H23N5O2S B2676155 N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-34-7](/img/structure/B2676155.png)
N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound belonging to the class of oxalamides, characterized by its unique structural features that include thiazole and triazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C23H23N5O2S
- Molecular Weight : 433.5 g/mol
- CAS Number : 894040-41-6
The structure of this compound suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research has indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. In a study focused on the design and synthesis of such compounds, several derivatives were screened against bacterial strains, revealing promising activity against Mycobacterium tuberculosis and other pathogens . The specific compound this compound is hypothesized to inhibit bacterial growth through interactions with key metabolic enzymes.
Anticancer Activity
The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has also been explored. In vitro evaluations have shown that certain derivatives can induce cytotoxic effects on cancer cell lines while sparing normal cells . For instance, related compounds demonstrated selective toxicity against various cancer types without significant toxicity to normal somatic cells (HEK293) . The structure-activity relationship (SAR) studies suggest that modifications in the aromatic rings can enhance anticancer efficacy.
While the precise mechanism of action for this compound is not fully elucidated, it is believed to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enoyl-[acyl-carrier-protein] reductase and other enzymes critical for bacterial survival .
- Induction of Apoptosis : Some derivatives may trigger apoptotic pathways in cancer cells through oxidative stress mechanisms .
Drug-Likeness and ADME Properties
The drug-likeness of this compound was assessed using Lipinski's rule of five. The compound adheres to most criteria indicating favorable pharmacokinetic properties:
Property | Value |
---|---|
Molecular Weight | 433.5 g/mol |
Lipophilicity | Moderate |
Oral Bioavailability | Estimated at 55% |
Synthetic Accessibility | Easy to synthesize |
These properties suggest a reasonable likelihood for oral bioavailability and ease of synthesis for research purposes .
Case Studies and Research Findings
A number of studies have focused on the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives:
-
Antimicrobial Screening : A series of synthesized compounds were evaluated against various bacterial strains with notable success in inhibiting growth .
Compound ID Activity Against M. tuberculosis Activity Against Fungi 10 Yes Moderate 11 Yes Low 35 No High -
Cytotoxicity Assays : Compounds were tested on cancer cell lines showing differential cytotoxic effects compared to normal cells .
Compound ID Cancer Cell Line Tested IC50 (µM) Toxicity to HEK293 16a MCF-7 12 Low 16b HeLa 8 Very Low
Wissenschaftliche Forschungsanwendungen
Synthesis Methodology
The synthesis of N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multi-step organic reactions. Key steps include the formation of the thiazolo-triazole core through cyclization reactions followed by amidation to introduce the oxalamide functionality. The detailed synthetic pathway is often proprietary but generally follows established protocols in organic chemistry.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound has potential as an antibacterial agent. For instance, related compounds have demonstrated efficacy against various bacterial strains with minimum inhibitory concentrations comparable to established antibiotics like Ciprofloxacin and Rifampicin .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For example, derivatives of thiazolo[3,2-b][1,2,4]triazine have shown promising results against multiple cancer cell lines . The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and cell division.
Anti-inflammatory Effects
Some studies have indicated that thiazole and triazole derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and may serve as lead compounds for developing new anti-inflammatory agents .
Case Study 1: Antibacterial Evaluation
In a study evaluating a series of thiazolo-triazole derivatives, one compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Mycobacterium smegmatis, showcasing its potential as a broad-spectrum antibacterial agent .
Case Study 2: Anticancer Activity
A related thiazolo-triazole derivative was tested against several cancer cell lines (OVCAR-8 and NCI-H40), achieving percent growth inhibitions exceeding 85%. This highlights the potential of similar structures for therapeutic applications in oncology .
Eigenschaften
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-5-4-6-17(11-14)20-26-23-28(27-20)19(13-31-23)9-10-24-21(29)22(30)25-18-8-7-15(2)16(3)12-18/h4-8,11-13H,9-10H2,1-3H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTHQGXFEUKYRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.